N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5/c1-24-13-7-8-15(25-2)14(9-13)17-21-22-18(27-17)20-16(23)10-26-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHXBPTVVAQECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, methoxy groups, and a fluorophenoxy substituent. These structural features contribute to its biological activity:
- Molecular Formula : C18H18N4O4F
- Molar Mass : 358.36 g/mol
- CAS Number : 952892-67-0
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines with promising results.
Case Study: Anticancer Efficacy
In a study assessing the compound's effectiveness against several cancer cell lines (e.g., HEPG2, MCF7), it was found to inhibit cell proliferation significantly. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 1.18 |
| MCF7 | 0.67 |
| SW1116 | 0.80 |
| BGC823 | 0.87 |
These values indicate that the compound exhibits potent anticancer activity compared to standard treatments like staurosporine and ethidium bromide .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains, suggesting a broad spectrum of activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular processes:
- Enzyme Inhibition : The compound inhibits key enzymes such as thymidylate synthase and topoisomerase II, disrupting DNA synthesis and leading to apoptosis in cancer cells.
- Antiviral Properties : Research indicates that oxadiazole derivatives can exhibit antiviral activities against RNA viruses .
Research Findings
A comprehensive review of literature reveals that compounds containing oxadiazole moieties often exhibit significant biological activities due to their unique structural features. The following table summarizes various studies on related compounds and their biological effects:
Scientific Research Applications
Medicinal Chemistry
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide has been studied for its potential therapeutic effects:
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various bacterial strains, including resistant strains like Mycobacterium tuberculosis. In vitro studies have reported minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, indicating its potential as a lead compound for new antimycobacterial agents.
- Antioxidant Properties : The compound has shown promising antioxidant activity. Assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay demonstrate its ability to scavenge free radicals effectively, reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit enzymes involved in inflammatory processes. Its interaction with specific molecular targets suggests potential applications in treating inflammatory diseases.
Biological Research
The mechanism of action involves interactions with specific enzymes or receptors that mediate biological effects. Studies have focused on:
- Inhibition of Enzymes : The compound may inhibit enzymes linked to inflammation and other pathological conditions. This inhibition can lead to reduced symptoms in diseases characterized by excessive inflammation.
Material Science
In addition to biological applications, this compound is being explored for its utility in developing new materials:
- Polymer Development : this compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for modifications that can tailor material characteristics for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of standard antibiotics.
Case Study 2: Antioxidant Activity Assessment
Research employed the CUPRAC assay to assess the antioxidant capacity of the compound. Results showed that it effectively reduced oxidative stress markers in cellular models, suggesting its potential role in preventing oxidative damage associated with chronic diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄).
Coupling the oxadiazole core with 2-(4-fluorophenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
- Key Considerations : Reaction temperature (40–60°C) and moisture-free conditions are critical to avoid side reactions like hydrolysis of the oxadiazole ring .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Recommended Techniques :
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., 2,5-dimethoxyphenyl and 4-fluorophenoxy groups) and acetamide linkage .
- FT-IR : Identification of C=O (1650–1700 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Validation : Cross-referencing with analogous compounds (e.g., trifluoromethoxy-substituted oxadiazoles) ensures accurate assignment .
Q. What initial biological screening assays are recommended for this compound?
- Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or α-glucosidase using Ellman’s method or spectrophotometric assays .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Solvent Selection : Use acetone or DMF for oxadiazole cyclization, as polar aprotic solvents enhance reaction efficiency .
- Catalyst Screening : Test K₂CO₃ vs. NaHCO₃ for thiol coupling steps; K₂CO₃ often improves thioether bond formation .
- Time-Temperature Profiling : Optimize reflux duration (6–8 hours) to minimize decomposition .
Q. How can contradictions in biological activity data be resolved?
- Case Example : If conflicting IC₅₀ values arise in enzyme assays:
Validate assay reproducibility using triplicate runs.
Perform molecular docking (AutoDock Vina) to assess binding affinity to AChE vs. BChE, as fluorophenoxy groups may exhibit selectivity .
Compare with structurally similar compounds (e.g., 2,4-dichlorophenyl analogs) to identify substituent-dependent trends .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish significant activity differences .
Q. What computational methods are suitable for elucidating the mechanism of action?
- Approaches :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .
- Molecular Dynamics (MD) Simulations : Study interactions with target proteins (e.g., AChE) over 100-ns trajectories to assess stability of binding poses .
- ADMET Prediction : Use SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., BBB permeability) .
Q. How do substituent variations impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : 4-Fluorophenoxy enhances metabolic stability compared to methoxy groups .
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives show higher AChE inhibition due to better π-π stacking with aromatic residues in the active site .
- Experimental Design : Synthesize analogs (e.g., replacing 2,5-dimethoxyphenyl with 3,4-dichlorophenyl) and compare activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
